

Environmental fate and mobility of Fluazifop-P

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Compound of Interest

Compound Name: **Fluazifop-P**

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An In-depth Technical Guide on the Environmental Fate and Mobility of **Fluazifop-P-butyl**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-P-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a wide range of broad-leaved crops, such as soybeans, cotton, and potatoes.[1][2][3] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible grass species.[3][4] **Fluazifop-P-butyl** is the R-enantiomer of fluazifop-butyl, which possesses the majority of the herbicidal activity.[1][5][6] Following application, it is rapidly absorbed by the leaves and hydrolyzed to its biologically active acid form, **fluazifop-P**, which is then translocated throughout the plant.[1][3] Understanding the environmental fate and mobility of **Fluazifop-P-butyl** and its principal degradation products is critical for assessing its environmental risk, particularly concerning soil persistence and potential for water contamination.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Key properties for **Fluazifop-P-butyl** are summarized below.

Property	Value	Reference
IUPAC Name	butyl (R)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate	[5]
CAS Registry No.	79241-46-6	[5]
Molecular Formula	C ₁₉ H ₂₀ F ₃ NO ₄	[5]
Molecular Mass	383.4 g/mol	[5]
Water Solubility	1.0 - 1.1 mg/L (at 20 °C)	[7]
Vapor Pressure	0.033 mPa (3 × 10 ⁻⁸ kPa) (at 20 °C)	[7]
Log K _{ow}	3.6	AERU
Specific Gravity	1.22 (at 20 °C)	[7]

Data from the University of Hertfordshire's Aerospace Engineering and Research Unit (AERU) Pesticide Properties Database (PPDB) is denoted by "AERU".

Environmental Fate and Degradation

Fluazifop-P-butyl is generally not persistent in the environment due to its rapid degradation in soil and water. The primary degradation pathway involves the hydrolysis of the butyl ester to form the herbicidally active acid, **fluazifop-P**, which is then further degraded.

Degradation in Soil

In soil environments, the degradation of **Fluazifop-P-butyl** is a rapid process primarily mediated by microbial activity.[\[8\]](#)[\[9\]](#)[\[10\]](#) It has low persistence in moist soils, with a reported half-life of less than one week.[\[1\]](#)[\[2\]](#) The ester is quickly hydrolyzed to **fluazifop-P** acid.[\[1\]](#)[\[2\]](#) Studies comparing sterile and non-sterile soils confirm that microorganisms play a significant role in this degradation process.[\[9\]](#) The **fluazifop-P** acid metabolite is also of low persistence.[\[1\]](#) It can be further biodegraded to 2-hydroxy-5-trifluoromethyl-pyridine (TFMP).[\[8\]](#)[\[10\]](#)[\[11\]](#) While photolysis on soil surfaces can occur, it is not considered a major route of degradation, with a much longer half-life compared to microbial breakdown.[\[6\]](#)

Compartment	Process	Half-life (DT ₅₀)	Conditions	Reference
Soil (Moist)	Microbial Degradation	< 1 week	Field/Lab	[1][2]
Soil (Loam)	Microbial Degradation	17 - 26 hours	Lab, 20°C, aerobic	[11]
Soil	Photolysis	116 days	Lab, irradiated	[6]
Soil (Control)	Abiotic Degradation	272 days	Lab, dark	[6]

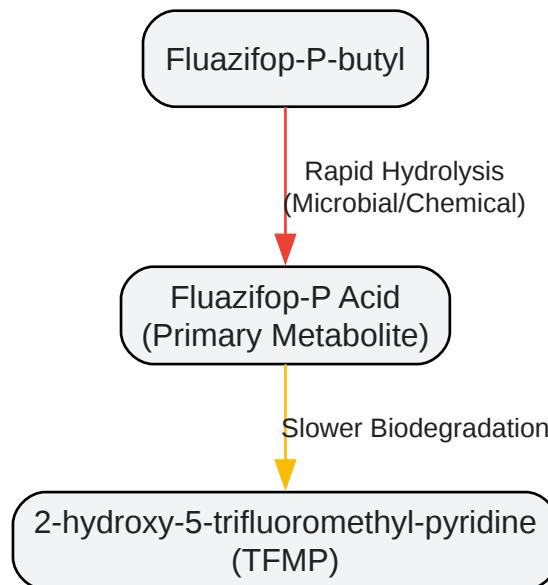
Degradation in Water

In aquatic systems, **Fluazifop-P-butyl** is rapidly broken down by hydrolysis to form **fluazifop-P acid**.^{[1][2]} The rate of hydrolysis is highly dependent on pH. The compound is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions.^{[5][9]} It is relatively stable to photolysis in water.^{[1][2]}

Process	Half-life (DT ₅₀)	Conditions	Reference
Hydrolysis	29 hours - 2.5 days	pH 9, 25°C	[5][9]
Hydrolysis	78 days	pH 7, 25°C	[5]
Hydrolysis	Stable	pH 4 / pH 5, 25°C	[5][9]
Photolysis	6.0 days	pH 5, 25°C	[5]
Photolysis	Stable	General	[1][7]

Primary Degradation Pathway

The principal degradation route for **Fluazifop-P-butyl** in both soil and water involves a two-step process. First, the parent ester is hydrolyzed to **fluazifop-P acid**. Subsequently, the acid is cleaved to form the terminal metabolite **TFMP**.

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Primary degradation pathway of **Fluazifop-P-butyl**.

Mobility in the Environment

Adsorption and Leaching

Fluazifop-P-butyl itself demonstrates low to moderate mobility in soils.^{[1][2]} However, its primary degradation products, **fluazifop-P acid** and **TFMP**, exhibit low sorption to soil particles.^{[8][11]} This low affinity for soil, combined with their persistence relative to the parent compound, indicates a high risk of these metabolites leaching through the soil profile and potentially contaminating groundwater and drainage water, especially after precipitation events.^{[8][10]}

Compound	Parameter	Value	Soil Type	Interpretation	Reference
Fluazifop-P-butyl	Kd (mL g ⁻¹)	41.4	Not specified	Low to Moderate Mobility	[4]
TFMP	Kd (mL g ⁻¹)	0.3 - 1.4	Loamy	High Mobility	[11]
Fluazifop-P Acid	Sorption	Low	Loamy	High Mobility	[8][11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. Below are summaries of typical protocols used in studies of **Fluazifop-P-butyl**.

Soil Degradation Study (Aerobic)

This type of study aims to determine the rate of degradation of a substance in soil under controlled aerobic conditions.

- **Soil Collection and Preparation:** Collect soil from relevant agricultural fields (e.g., loamy soils). Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
- **Sterilization (for abiotic control):** For control samples, sterilize soil, typically by autoclaving or gamma irradiation, to distinguish between microbial and chemical degradation.^[9]
- **Fortification:** Treat the soil samples with a known concentration of **Fluazifop-P-butyl** (e.g., 10 mg/kg).^[9] For analytical validation, a separate set of control soil samples is fortified with the parent compound and its expected metabolites (**fluazifop-P** acid, TFMP) at the limit of quantification (LOQ).^[12]
- **Incubation:** Incubate the samples in the dark at a constant temperature (e.g., 20°C) for a defined period (e.g., two months).^{[9][11]} Ensure aerobic conditions are maintained.
- **Sampling:** Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).
- **Extraction:** Extract the samples using an appropriate solvent mixture. A common procedure involves shaking the soil with a solution of acetonitrile and an ammonium acetate buffer (pH 5.5), followed by centrifugation.^[13]
- **Analysis:** Analyze the extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of **Fluazifop-P-butyl** and its degradation products over time.^[13]

- Data Analysis: Calculate the dissipation half-life (DT_{50}) by fitting the concentration data to a first-order kinetics model.[11]

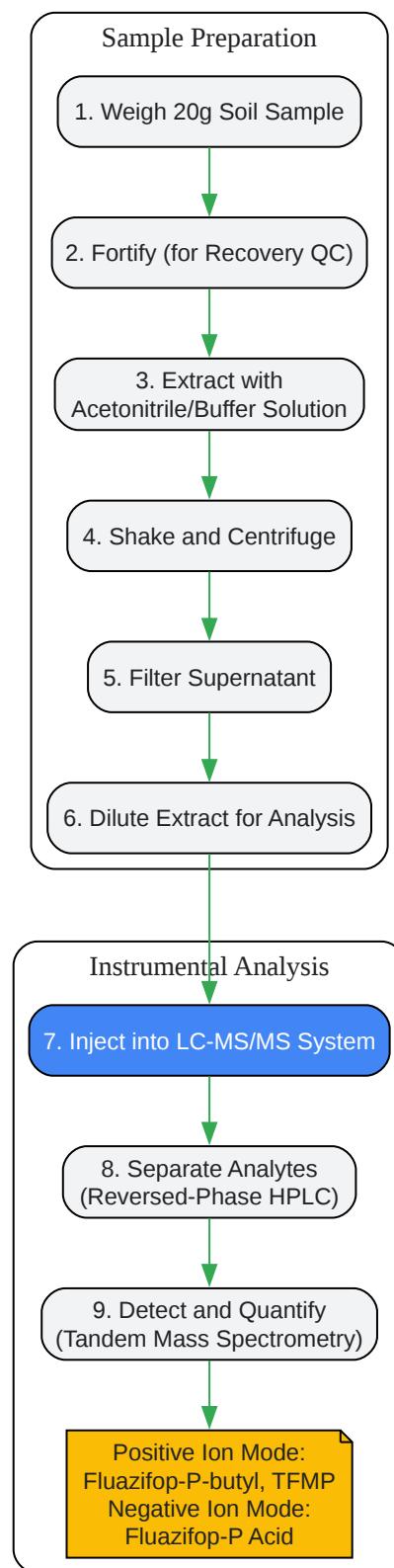
Hydrolysis Study

This protocol assesses the abiotic degradation of a substance in water at different pH levels.

- Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values, typically pH 4 or 5 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).[5]
- Fortification: Add a known concentration of radiolabeled or non-labeled **Fluazifop-P-butyl** to the buffer solutions.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for up to 30 days.[5]
- Sampling: Collect samples at regular intervals.
- Analysis: Directly analyze the aqueous samples using LC-MS/MS or another suitable chromatographic technique to measure the concentration of the parent compound and the formation of the primary hydrolytic product, **fluazifop-P acid**.[14]
- Data Analysis: Determine the hydrolysis rate and half-life at each pH level.

Analytical Method Workflow

The quantification of **Fluazifop-P-butyl** and its metabolites in environmental samples is predominantly performed using LC-MS/MS. The workflow ensures sensitivity and selectivity.

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Typical workflow for soil residue analysis.

Conclusion

Fluazifop-P-butyl is a non-persistent herbicide in the environment. Its environmental fate is characterized by rapid microbial and chemical degradation.

- In Soil: It undergoes rapid microbial degradation to **fluazifop-P** acid, with a half-life often less than one week.[1][2]
- In Water: It is quickly hydrolyzed to **fluazifop-P** acid, a process that is significantly accelerated by alkaline conditions.[1][5]
- Mobility Concern: While the parent compound has low mobility, its primary degradation products, **fluazifop-P** acid and TFMP, are weakly sorbed to soil and are more mobile.[8][11] This creates a potential for these metabolites to leach into groundwater, necessitating their inclusion in water quality monitoring programs in areas of high usage.[8][10]

The data indicates that the primary environmental exposure concern is not with the parent compound, but rather with its more mobile and persistent degradation products.

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